

Spectroscopic Comparison of 2-Methyl-3-isopropoxyloxirane Isomers: Data Not Publicly Available

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Compound of Interest

Compound Name: Oxirane, 2-methyl-3-(1-methylethyl)-

Cat. No.: B075206

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A comprehensive search for experimental spectroscopic data for the cis and trans isomers of 2-methyl-3-isopropoxyloxirane has revealed a significant lack of publicly available information. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as established experimental protocols for these specific compounds, could not be located in scientific literature databases and chemical repositories.

While data for the closely related isomers of cis- and trans-2-methyl-3-propoxyloxirane is accessible, particularly mass spectrometry data from the NIST WebBook, this information is not directly applicable to the isopropyl-substituted analogues requested. The difference in the alkyl substituent from a propyl to an isopropyl group would lead to distinct spectroscopic characteristics, making a direct comparison based on the propyl derivatives scientifically inaccurate.

Due to the absence of the necessary experimental data, the creation of a detailed comparison guide for the isomers of 2-methyl-3-isopropoxyloxirane, including quantitative data tables and specific experimental protocols, is not possible at this time.

General Principles of Spectroscopic Analysis for Substituted Oxiranes

Although specific data for 2-methyl-3-isopropylloxirane isomers is unavailable, the general principles of spectroscopic analysis for substituted oxiranes can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The protons on the oxirane ring would be expected to appear in the range of δ 2.5-3.5 ppm. The coupling constants (J-values) between the two protons on the oxirane ring would be indicative of their stereochemical relationship. For the cis-isomer, a larger coupling constant is generally observed compared to the trans-isomer. The signals for the methyl and isopropyl groups would appear in the aliphatic region of the spectrum, with their splitting patterns providing information about adjacent protons.
- ^{13}C NMR: The carbon atoms of the oxirane ring typically resonate in the range of δ 40-60 ppm. The chemical shifts would be influenced by the substitution pattern.

Infrared (IR) Spectroscopy: The characteristic IR absorption bands for an oxirane ring include:

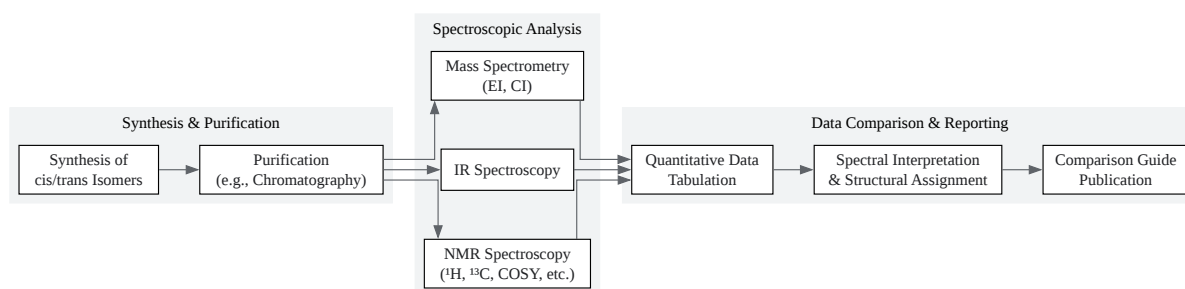
- C-O-C asymmetric stretching: $\sim 810\text{-}950\text{ cm}^{-1}$
- C-O-C symmetric stretching (ring breathing): $\sim 1250\text{ cm}^{-1}$
- C-H stretching of the oxirane ring protons: $\sim 3000\text{-}3050\text{ cm}^{-1}$

The overall IR spectrum would also show characteristic absorptions for the C-H bonds of the methyl and isopropyl groups.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of alkyl-substituted oxiranes would be expected to show a molecular ion peak (M^+). Common fragmentation patterns involve cleavage of the C-C bond of the oxirane ring and α -cleavage at the substituent groups.

Experimental Workflow for Spectroscopic Comparison

Should the isomers of 2-methyl-3-isopropylloxirane be synthesized and characterized in the future, a logical experimental workflow for their spectroscopic comparison would be as follows:



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Caption: Workflow for Spectroscopic Comparison.

This guide will be updated with the relevant experimental data for cis- and trans-2-methyl-3-isopropylloxirane as it becomes available in the public domain. Researchers in the fields of organic synthesis, analytical chemistry, and drug development are encouraged to publish such data to enrich the collective scientific knowledge.

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